![molecular formula C22H24O3 B14512567 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol CAS No. 63141-80-0](/img/structure/B14512567.png)
1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenoxy and propanol groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol typically involves multiple steps. One common method includes the SN2 reaction of an acetylide with 4-(2-bromoethyl)phenol . This reaction requires careful control of conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like Collins’ reagent.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly SN2 reactions.
Common Reagents and Conditions:
Oxidation: Collins’ reagent in dichloromethane at ambient temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acetylide reagents in the presence of a suitable leaving group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol stands out due to its unique combination of phenoxy and propanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63141-80-0 |
|---|---|
Molekularformel |
C22H24O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-[4-(5-methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C22H24O3/c1-4-18(14-17(2)3)19-10-12-22(13-11-19)25-16-20(23)15-24-21-8-6-5-7-9-21/h1,5-14,18,20,23H,15-16H2,2-3H3 |
InChI-Schlüssel |
JMMKSJHSJVFANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C#C)C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)


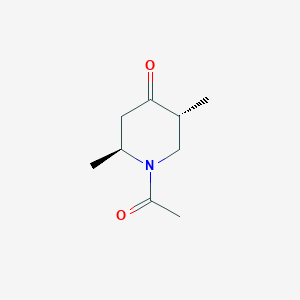
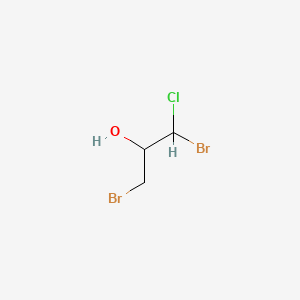
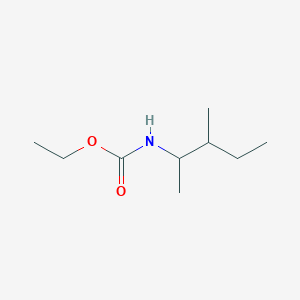
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
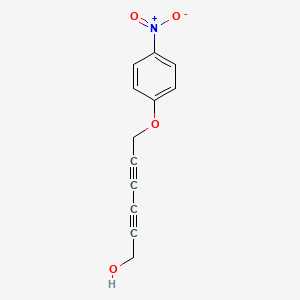
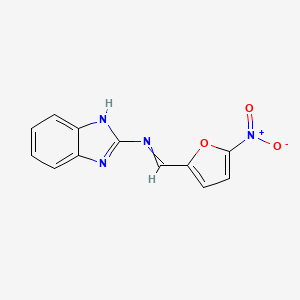
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
